

# Application Notes and Protocols: The Role of Thianthrene Dioxides in Advanced Polymer Chemistry

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## Compound of Interest

Compound Name: *Thianthrene 5,10-dioxide*

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Thianthrene and its oxidized derivatives, particularly **thianthrene 5,10-dioxide** and thianthrene-5,5',10,10'-tetraoxide, are emerging as valuable building blocks in the synthesis of high-performance polymers. The rigid, contorted, and electron-accepting nature of the thianthrene core imparts unique properties to polymers, including enhanced thermal stability, intrinsic microporosity, and electrochemical activity. These characteristics make them suitable for a range of advanced applications, from gas separation membranes to energy storage devices.

## Application Notes

- 1. High-Performance Polyamides:** The incorporation of the thianthrene moiety into polyamide backbones leads to materials with superior thermal properties compared to analogous polymers. The ladder-like structure of the thianthrene nucleus helps maintain the polymer's integrity at elevated temperatures.<sup>[1]</sup> These polyamides exhibit bimodal thermal degradation, suggesting crosslinking or structural preservation even after initial bond cleavage.<sup>[1]</sup> Films made from these polymers are tough and flexible, indicating high molecular weight and low crystallinity.<sup>[1]</sup>
- 2. Conjugated Microporous Polymers (CMPs) for Energy Storage:** Thianthrene derivatives, especially 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br<sub>2</sub>), are used as monomers in Suzuki coupling reactions to create CMPs for supercapacitor applications.<sup>[2][3]</sup> The resulting polymers possess high surface areas, controlled porosity, and excellent thermal stability, with

decomposition temperatures (Td10) exceeding 450 °C.[2][3] The presence of electronegative sulfur and sulfone (SO<sub>2</sub>) groups enhances electrostatic interactions and improves the wettability of the polymer electrodes, leading to high specific capacitances.[3][4] These materials are promising for meeting the increasing demand for high-performance energy storage devices.[3]

3. Polymers of Intrinsic Microporosity (PIMs) for Gas Separation: Thianthrene-based monomers, such as tetrafluorotetraoxide thianthrene, are used to synthesize PIMs. These polymers feature a rigid and contorted structure that prevents efficient chain packing, creating a significant amount of free volume.[5] This intrinsic microporosity makes them excellent candidates for membrane-based gas separations. PIMs containing thianthrene units have demonstrated an excellent combination of properties, including good film-forming characteristics and higher selectivity for gas pairs like O<sub>2</sub>/N<sub>2</sub> and CO<sub>2</sub>/N<sub>2</sub> compared to traditional PIMs.[5]

4. Poly(aryl ether thianthrene)s via Nucleophilic Aromatic Substitution: The thianthrene heterocycle is sufficiently electron-withdrawing to activate attached positions for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This property allows for the synthesis of poly(aryl ether thianthrene)s by reacting monomers like 2,7-difluorothianthrene with various bisphenols.[6] The resulting polymers exhibit high thermo-oxidative stability, with 5% weight loss occurring at temperatures approaching 500 °C in air, and glass transition temperatures ranging from 138 to 181 °C.[6]

## Experimental Protocols & Workflows

### Protocol 1: Synthesis of Thianthrene-Based Monomers

This protocol outlines the synthesis of key thianthrene derivatives used in polymerization, including the oxidation to the dioxide and tetraoxide forms.

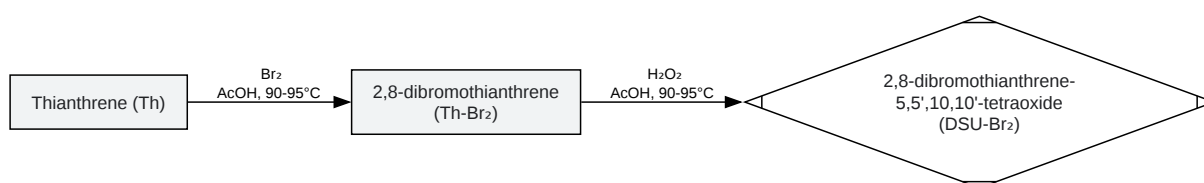
#### A. Synthesis of 2,8-dibromothianthrene (Th-Br<sub>2</sub>):

- Add thianthrene (Th, 7 g, 32.41 mmol) and glacial acetic acid (130 mL) to a 100 mL round-bottom flask.
- Slowly add bromine (Br<sub>2</sub>, 13 mL) to the mixture.

- Heat the reaction mixture to 90–95 °C and maintain this temperature for 16 hours.
- After cooling, add 60 mL of deionized water to precipitate a white solid.
- Purify the solid product (Th-Br<sub>2</sub>) by recrystallization from a methanol/dichloromethane (MeOH/DCM) mixture.[2]

B. Synthesis of 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br<sub>2</sub>):

- Dissolve the synthesized Th-Br<sub>2</sub> (4 g, 11 mmol) in glacial acetic acid (87 mL).
- Gradually add hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 110 mL) to the solution.
- Heat the solution to 90–95 °C and stir for 24 hours.
- Cool the mixture to room temperature to allow the product to precipitate.
- Filter the precipitate and wash thoroughly with water and a sodium bicarbonate (NaHCO<sub>3</sub>) solution.
- Further purify the product (DSU-Br<sub>2</sub>) by recrystallization from a MeOH/DCM mixture to yield a white solid.[2][4]



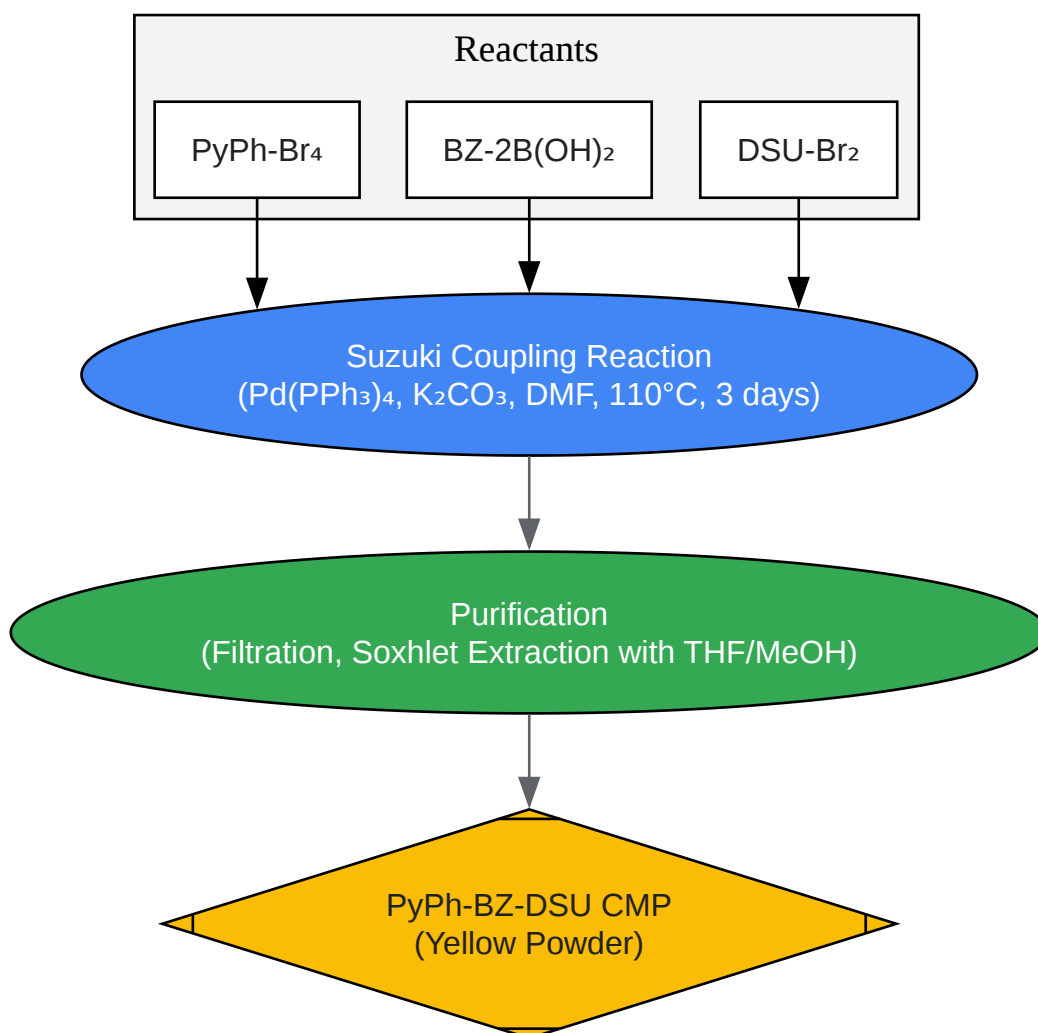
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**Caption:** Workflow for the synthesis of brominated thianthrene monomers.

## Protocol 2: Synthesis of Thianthrene-Based Conjugated Microporous Polymers (CMPs)

This protocol details the synthesis of a pyrene- and thianthrene-tetraoxide-containing CMP (PyPh-BZ-DSU CMP) via a Suzuki coupling reaction.<sup>[2]</sup>

- In a 25 mL Schlenk tube, combine 1,3,6,8-tetrakis(4-bromophenyl)pyrene (PyPh-Br<sub>4</sub>, 2 mmol), benzene-1,4-diboronic acid (BZ-2B(OH)<sub>2</sub>, 4 mmol), and 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br<sub>2</sub>, 1 mmol).
- Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 g).
- Add 35 mL of dimethylformamide (DMF) and 10 mL of a 2 M potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) aqueous solution.
- Reflux the solution at 110 °C for 3 days under an inert atmosphere.
- After cooling, filter the solid product.
- Purify the polymer by Soxhlet extraction, first with tetrahydrofuran (THF) and then with methanol (MeOH).
- Dry the final product, a yellow powder, under vacuum. The reported yield is 85%.<sup>[2]</sup>



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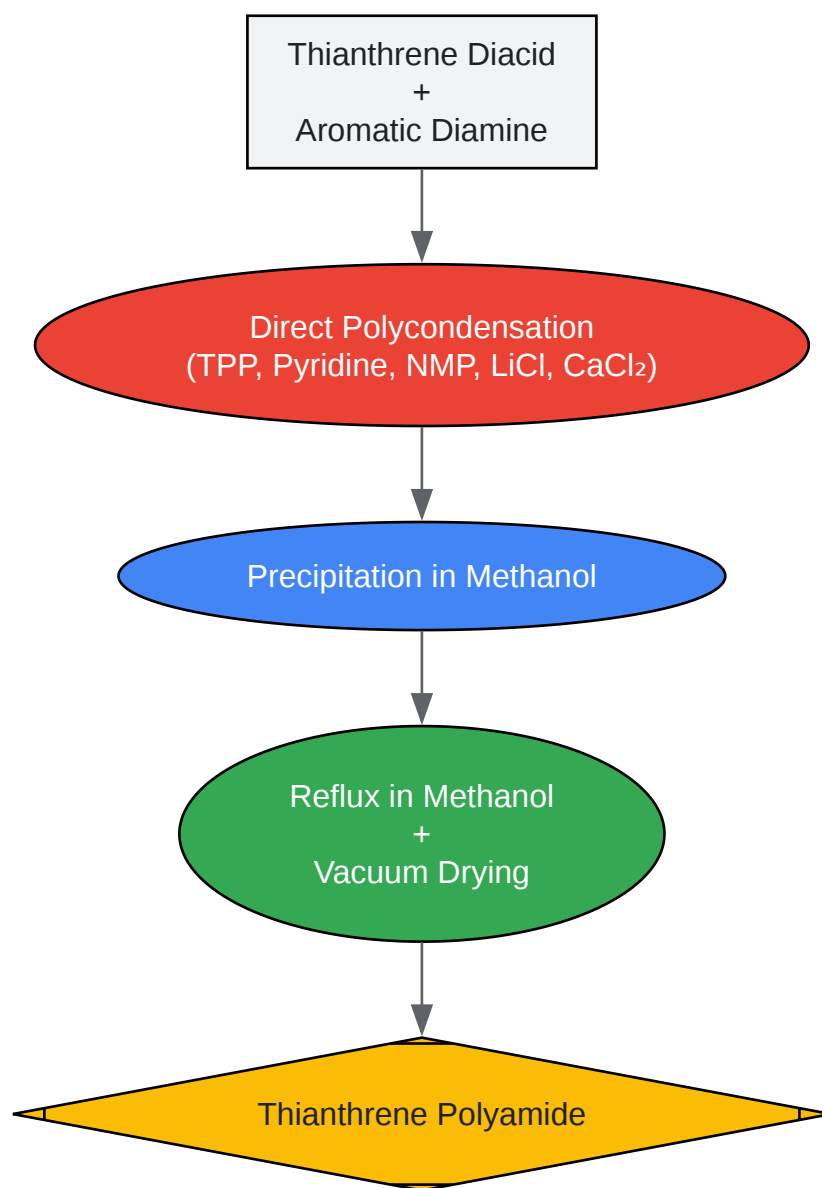
**Caption:** Experimental workflow for CMP synthesis via Suzuki coupling.

## Protocol 3: Synthesis of Thianthrene-Based Polyamides

This protocol describes the direct polycondensation of a thianthrene dicarboxylic acid with an aromatic diamine using the Yamazaki phosphorylation reaction.<sup>[1]</sup>

- Combine 2,8-di(phenylcarbamoyl)thianthrene monomer (2.49 mmol), aniline (10% excess), triphenyl phosphite (TPP, 15% excess), N-methyl-2-pyrrolidinone (NMP, 25 mL), pyridine (5 mL), lithium chloride (LiCl, 0.50 g), and calcium chloride (CaCl<sub>2</sub>, 1.5 g) in a reaction vessel.
- Heat the reaction mixture to polymerize the monomers.

- Pour the resulting viscous reaction mixture into stirring methanol to precipitate the fibrous polymer.
- Reflux the precipitate in fresh methanol for one hour.
- Filter the polymer and dry it under vacuum at 60 °C. Quantitative yields are typically obtained.[1]



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